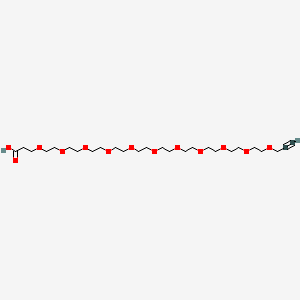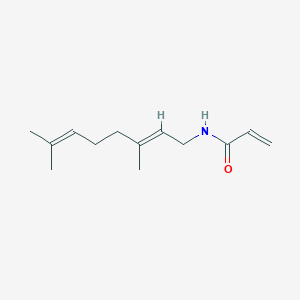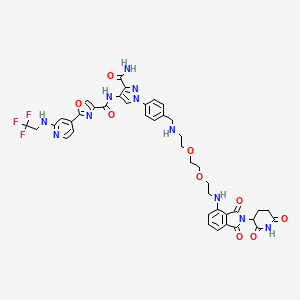
Propargyl-PEG11-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propargyl-PEG11-acid is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a heterobifunctional molecule, featuring a carboxylic acid group at one end and a propargyl group at the other. This compound is widely used in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, due to its alkyne functionality .
準備方法
Synthetic Routes and Reaction Conditions
Propargyl-PEG11-acid can be synthesized through a series of chemical reactions involving the introduction of the propargyl group and the PEG chain. One common method involves the reaction of propargyl alcohol with a PEG derivative under specific conditions to form the desired compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
化学反応の分析
Types of Reactions
Propargyl-PEG11-acid undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The compound readily participates in CuAAC reactions with azide-containing molecules to form triazoles.
Substitution Reactions: The propargyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazoles.
Azide Compounds: React with the propargyl group in click chemistry reactions.
Major Products Formed
Triazoles: Formed through CuAAC reactions with azide compounds.
Substituted Propargyl Derivatives: Formed through substitution reactions.
科学的研究の応用
Propargyl-PEG11-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in the development of drug delivery systems and targeted therapies.
Industry: Applied in the production of advanced materials and nanotechnology.
作用機序
Propargyl-PEG11-acid exerts its effects primarily through its alkyne functionality, which allows it to participate in CuAAC reactions. The copper catalyst facilitates the cycloaddition of the alkyne group with azide compounds, forming stable triazole linkages. This mechanism is widely exploited in the synthesis of complex molecules and bioconjugates .
類似化合物との比較
Similar Compounds
Propargyl-PEG1-acid: A shorter PEG derivative with similar alkyne functionality.
Propargyl-PEG4-acid: Another PEG derivative with a different chain length.
Uniqueness
Propargyl-PEG11-acid is unique due to its longer PEG chain, which provides enhanced solubility and flexibility in various applications. This makes it particularly useful in bioconjugation and drug delivery systems, where longer PEG chains can improve the stability and bioavailability of the final product .
特性
分子式 |
C26H48O13 |
|---|---|
分子量 |
568.7 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C26H48O13/c1-2-4-29-6-8-31-10-12-33-14-16-35-18-20-37-22-24-39-25-23-38-21-19-36-17-15-34-13-11-32-9-7-30-5-3-26(27)28/h1H,3-25H2,(H,27,28) |
InChIキー |
WEUITYPMLQTCEG-UHFFFAOYSA-N |
正規SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B11935502.png)
![(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chroman-4-one](/img/structure/B11935512.png)



![[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] 2-methylbut-2-enoate](/img/structure/B11935546.png)


![3-[(3-{[4-(4-morpholinylmethyl)-1H-pyrrol-2-yl]methylene}-2-oxo-2,3-dihydro-1H-indol-5-yl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11935561.png)
![heptadecan-9-yl 8-[2-hydroxyethyl-(7-nonoxy-7-oxoheptyl)amino]octanoate](/img/structure/B11935565.png)

![rel-(3aR,4S,9bS)-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-8-isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11935585.png)


